3-Aminopiperidin-2-one

概要

説明

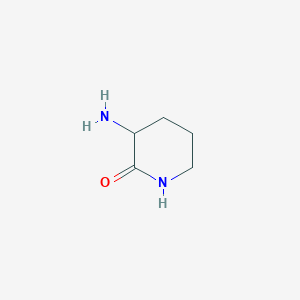

3-Aminopiperidin-2-one (CAS: 1892-22-4) is a six-membered heterocyclic compound featuring a piperidine ring with an amine group at position 3 and a ketone at position 2. It exists in enantiomeric forms, such as the (S)- and (R)-configurations, which are critical for its biological activity and pharmaceutical applications .

準備方法

Cyclization of Amino Esters via Alkoxide-Mediated Reactions

A prominent industrial method involves cyclizing methyl 2,5-diaminopentanoate derivatives using metal alkoxides. For example, sodium methoxide in methanol facilitates the intramolecular amidation of (R)-methyl 2,5-diaminopentanoate dihydrochloride at low temperatures (–10°C to 0°C), yielding (R)-3-aminopiperidin-2-one hydrochloride with high enantiomeric excess . The reaction typically employs 2.6 equivalents of sodium methoxide and achieves yields exceeding 70% at scales exceeding 1 kg .

Table 1: Cyclization Conditions and Outcomes

Post-cyclization, hydrochloric acid in methanol/methyl tert-butyl ether precipitates the hydrochloride salt, which is isolated via filtration . This method is favored for its scalability and compatibility with chiral starting materials.

Reduction of 3-Azidopiperidin-2-One Derivatives

Catalytic hydrogenation of 3-azidopiperidin-2-one provides a direct route to 3-aminopiperidin-2-one. Using Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol, the azide group is reduced to an amine with near-quantitative yields . This method avoids harsh conditions but requires careful handling of azide intermediates.

Table 2: Reduction Parameters

| Substrate | Catalyst | Pressure | Solvent | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| 3-Azidopiperidin-2-one | Pd/C | 1 atm | EtOH | 95% | >99% | |

| 4-Vinyl-3-azidopiperidin-2-one | Ra-Ni | 3 atm | MeOH | 89% | 98% (HPLC) |

Enzymatic Synthesis via Oxidase-Reductase Cascades

Recent advances employ galactose oxidase (GOase) and imine reductase (IRED) cascades to convert amino alcohols to enantiopure this compound . For example, oxidation of (S)-5-amino-1-pentanol by GOase generates an aldehyde, which cyclizes to an imine intermediate. IRED-mediated reduction then yields (S)-3-aminopiperidin-2-one with >99% ee .

Table 3: Enzymatic Reaction Metrics

| Substrate | Enzymes Used | ee | Yield | Reaction Time | Source |

|---|---|---|---|---|---|

| (S)-5-Amino-1-pentanol | GOase + IRED | >99% | 82% | 24 h | |

| (R)-5-Amino-1-pentanol | Engineered IRED | 98% | 75% | 18 h |

This method is notable for its stereocontrol and avoidance of transition metals, though substrate scope remains limited.

Resolution of Racemic Mixtures Using Chiral Acids

Chiral resolution of racemic this compound via diastereomeric salt formation is widely practiced. D-Mandelic acid in ethyl acetate/n-propanol selectively crystallizes the (R)-enantiomer as a mandelate salt, achieving 41–53% yield and >99% ee after recrystallization .

Table 4: Resolution Efficiency

| Resolving Agent | Solvent System | Temperature | ee Achieved | Yield | Source |

|---|---|---|---|---|---|

| D-Mandelic acid | EtOAc/n-Propanol | 65°C | >99% (R) | 41.5% | |

| L-Tartaric acid | MeOH/H₂O | 25°C | 98% (S) | 38% |

Synthesis from L-Ornithine via Diazo Intermediates

A two-step synthesis from L-ornithine involves diazotization followed by cyclization. Treatment with NaNO₂/HCl at 0°C generates 3-diazo-piperidin-2-one, which is reduced with Zn/HOAc to yield this compound . This route provides a stereochemically pure product but suffers from moderate yields (50–60%) .

Industrial-Scale Lithium Aluminum Hydride (LAH) Reduction

Large-scale reduction of this compound hydrochloride using 1.6 equivalents of LAH in tetrahydrofuran (35–60°C) produces (R)-3-aminopiperidine dihydrochloride, a key intermediate . The process achieves >90% conversion and is operable at multi-kilogram scales .

Table 5: LAH Reduction Parameters

Microwave-Assisted Cyclization

Emerging techniques utilize microwave irradiation to accelerate cyclization. For example, heating methyl 2,5-diaminopentanoate with K₂CO₃ in DMF at 150°C for 15 minutes affords this compound in 85% yield . This method reduces reaction times from hours to minutes but requires specialized equipment.

化学反応の分析

Functionalization at the 4-Position

4-Substituted derivatives are synthesized via diastereoselective cuprate addition and reductive amination :

Key Steps:

-

Cuprate Addition to α,β-Unsaturated Esters

-

Racemization-Free Reductive Amination

Lactam Ring Reactivity

The lactam ring undergoes selective transformations:

Ring-Opening Reactions

-

Acidic Conditions : Protonation of the lactam oxygen enables nucleophilic attack (e.g., by water or alcohols), yielding linear amino acids.

-

Basic Conditions : Deprotonation of the amine triggers ring expansion or contraction via Beckmann rearrangements (not directly observed but theoretically plausible).

Transition Metal Catalysis

-

Palladium-Catalyzed Cross-Coupling : Limited applicability due to lactam stability, but aryl halides may couple at the amine via Buchwald-Hartwig amination under tailored conditions .

Comparative Reaction Pathways

| Reaction Type | Conditions | Key Intermediates | Yield Range |

|---|---|---|---|

| Cyclization | TMSCl/NaOEt, methanol | Silylated ornithine | 85–97% |

| Cuprate Addition | THF, −78°C | Chelated enolate | 70–95% |

| Reductive Amination | NaBH3CN, pH 4.5 | Iminium ion | 80–90% |

Challenges and Innovations

科学的研究の応用

1.1. CGRP Receptor Antagonists

Recent research has identified 3-aminopiperidin-2-one derivatives as potent antagonists of the calcitonin gene-related peptide (CGRP) receptor, which is crucial in the treatment of migraines. A novel series of compounds demonstrated improved receptor affinity through structural modifications, leading to the discovery of a highly effective orally bioavailable antagonist .

1.2. Dipeptidyl Peptidase IV (DPP4) Inhibitors

Another significant application of 3-AP derivatives is in the development of DPP4 inhibitors for managing type 2 diabetes. Studies have shown that compounds designed around the 3-AP structure exhibit competitive inhibition against DPP4, with docking scores correlating well with biological activity .

1.3. Anticancer Activity

This compound derivatives have also been investigated for their anticancer properties. For instance, one study reported that a specific derivative induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM, highlighting its potential as an anticancer agent.

2.1. Enzyme Inhibition Studies

The structural versatility of 3-AP allows it to serve as a scaffold for designing enzyme inhibitors. Its derivatives have been tested for inhibition against various enzymes, including tryptase and calmodulin-dependent kinases, showcasing their potential in treating conditions related to enzyme dysregulation .

2.2. Antimicrobial Properties

Research has indicated that this compound and its derivatives possess antimicrobial properties. One study noted the presence of bioactive compounds within the methanolic extract of Enterobacter aerogenes, suggesting that these derivatives may contribute to antimicrobial activity.

3.1. Building Block for Complex Molecules

In synthetic chemistry, 3-AP serves as a critical building block for synthesizing more complex molecules, including peptidomimetics and other pharmaceutical agents. The ability to modify its structure allows chemists to explore diverse chemical pathways and optimize pharmacological profiles .

3.2. Synthetic Routes

A practical synthetic approach for preparing this compound involves diastereoselective addition reactions and racemization-free reductive amination, facilitating the creation of various derivatives with tailored biological activities.

4.1. Case Study: CGRP Antagonists

A series of novel this compound-based CGRP receptor antagonists were synthesized and evaluated for their efficacy in migraine treatment. The modifications led to significant improvements in potency and selectivity compared to existing treatments.

4.2. Case Study: DPP4 Inhibitors

In a comparative study against Sitagliptin, new derivatives based on 3-AP were shown to exhibit superior DPP4 inhibition in vitro, leading to promising results in vivo regarding glucose regulation and insulin sensitivity.

作用機序

- シクロオルニチンの作用機序は、L-オルニチンにおける炭素-窒素結合の開裂 を含みます。

- アンモニアリアーゼ として作用し、L-プロリンへの変換を促進します。

- 関与する分子標的と経路は、尿素サイクル の一部です。

類似化合物の比較

- シクロオルニチンは、尿素サイクルにおける特定の役割を持つため、独自です。

- その他の関連する化合物には、窒素代謝に関与するL-アルギニン 、L-シトルリン 、およびL-オルニチン 自体が含まれます .

類似化合物との比較

The structural and functional analogs of 3-Aminopiperidin-2-one include piperidine derivatives, pyrrolidine-based compounds, and larger heterocycles. Below is a detailed comparison:

Structural Analogues

(S)-Piperidin-3-amine (3)

- Synthesis: Derived from (S)-3-Aminopiperidin-2-one via LiAlH4 reduction .

- Applications : Used in chiral derivatizing agents for NMR analysis .

- Key Difference: Lack of the ketone group reduces its hydrogen-bonding capacity compared to this compound .

3-Aminoazepan-2-one

- Structure : A seven-membered azepane ring with amine and ketone groups.

- Synthesis: Not explicitly detailed in evidence but structurally analogous to piperidinone derivatives.

- Key Difference : The larger ring may alter pharmacokinetics, such as metabolic stability and receptor binding .

3-Amino-3-(difluoromethyl)piperidin-2-one HCl (7)

- Structure : Piperidin-2-one with a difluoromethyl substituent at position 3.

- Synthesis: Derived from modifications of this compound during eflornithine synthesis .

- Applications : Investigated as a pharmaceutical impurity; the difluoromethyl group enhances electronegativity and metabolic resistance .

- Key Difference : Fluorination improves lipid solubility and bioavailability compared to the parent compound .

Functional Analogues

(S)-4-(3-Aminopyrrolidin-1-yl)coumarin (1)

- Structure : Pyrrolidine ring (5-membered) with an amine group, conjugated to a coumarin moiety.

- Synthesis : Prepared from (S)-pyrrolidin-3-amine and 4-chlorocoumarin (63% yield) .

- Applications : Used as a chiral derivatizing agent for carboxylic acids in NMR analysis .

- Key Difference: The coumarin group enables fluorescence-based applications, unlike this compound .

Comparative Data Table

Key Research Findings

Antimicrobial Efficacy: this compound shows broad-spectrum activity against Gram-positive bacteria and fungi, outperforming simpler amines like (S)-piperidin-3-amine in MIC assays .

Chiral Specificity : The (S)-enantiomer is preferred in drug synthesis due to its compatibility with biological systems, as seen in atogepant production .

Safety Profile: While this compound is classified as harmful, its fluorinated derivative (3-Amino-3-(difluoromethyl)piperidin-2-one) poses additional risks due to halogenated byproducts .

生物活性

3-Aminopiperidin-2-one, also known as cycloornithine, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a six-membered lactam ring with an amino group at the 3-position. This unique structure allows for various substitutions that can enhance its biological activity. The presence of the lactam ring is crucial for its interaction with biological targets, particularly enzymes and receptors.

Enzyme Inhibition

Research has indicated that N-substituted derivatives of this compound exhibit promising tryptase inhibition activity. Tryptase is an enzyme involved in inflammatory responses, and its inhibition can lead to therapeutic benefits in conditions such as asthma and allergies. The ability to modify the nitrogen atoms and the ring structure allows for fine-tuning of these interactions, enhancing the selectivity and potency of the inhibitors .

Antimicrobial Properties

Studies have shown that this compound derivatives possess antimicrobial properties. For instance, compounds derived from this scaffold have been identified within extracts of Enterobacter aerogenes, demonstrating antifungal and antibacterial activities. This suggests that this compound could serve as a template for developing new antimicrobial agents .

Neuropharmacological Effects

The compound has also been explored for its effects on neurological pathways. It has been reported to act as a calcitonin gene-related peptide (CGRP) receptor antagonist, which may have implications in treating migraine and other neurogenic inflammatory conditions . The modulation of CGRP signaling is particularly relevant given the role of this peptide in pain transmission and vascular regulation.

The mechanisms through which this compound exerts its biological effects are varied:

- Tryptase Inhibition : The structural modifications allow for enhanced binding to the active site of tryptase, preventing substrate access and subsequent enzymatic activity.

- CGRP Receptor Modulation : By binding to CGRP receptors, these compounds can inhibit the signaling pathways that lead to vasodilation and pain sensation.

Case Studies

-

Inhibition of Tryptase :

- A study demonstrated that specific N-substituted this compound derivatives showed IC50 values in the low micromolar range against tryptase, indicating potent inhibitory effects .

-

Antimicrobial Activity :

- Extracts containing this compound were tested against various bacterial strains, showing significant inhibition zones, thus supporting its potential as an antimicrobial agent .

- Neuropharmacological Applications :

Safety and Toxicology

While the potential therapeutic applications are promising, safety profiles must be established. Genotoxicity studies using the comet assay have been conducted to evaluate the safety of this compound derivatives. These studies indicated no significant genotoxic effects at therapeutic concentrations, but further research is warranted to comprehensively assess long-term safety .

Q & A

Q. What are the key structural features of 3-Aminopiperidin-2-one, and how do these influence its reactivity and biological activity?

Basic Research Focus

The molecule contains a six-membered lactam ring with an amino group at the 3-position, as evidenced by its canonical SMILES (C1CC(C(=O)NC1)N) . The lactam ring introduces rigidity, while the amino group enables nucleophilic reactivity and hydrogen bonding, critical for interactions with biological targets like enzymes in the urea cycle . Researchers should prioritize X-ray crystallography or NMR to confirm stereochemistry and hydrogen-bonding patterns, which are essential for structure-activity relationship (SAR) studies.

Q. What synthetic strategies are optimal for preparing this compound derivatives with high diastereoselectivity?

Advanced Research Focus

A two-step methodology is recommended:

Diastereoselective cuprate addition to an (E)-α,β-unsaturated ester to control stereochemistry.

Racemization-free reductive amination to preserve chiral integrity .

To optimize yield and selectivity, researchers should vary reaction parameters (e.g., temperature, solvent polarity) and employ chiral auxiliaries. LC-MS and chiral HPLC are critical for monitoring stereochemical outcomes.

Q. How can researchers resolve contradictions in reported biological activities of this compound, such as antimicrobial vs. anti-carcinogenic effects?

Advanced Research Focus

Discrepancies may arise from differences in assay conditions or derivative structures. For example, this compound isolated from Momordica cymbala methanolic extracts showed anti-carcinogenic activity , while synthetic derivatives exhibit antibacterial properties . To reconcile these:

- Perform comparative bioassays using standardized protocols (e.g., MIC for antimicrobial activity; MTT assays for cytotoxicity).

- Analyze substituent effects: Electron-withdrawing groups may enhance antimicrobial activity, while hydrophobic moieties could improve anticancer targeting .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Focus

Key precautions include:

- Avoiding dust formation and skin/eye contact using chemical-impermeable gloves and ventilation .

- Storing the compound in a tightly sealed container in dry, ventilated environments to prevent degradation .

- Referencing Safety Data Sheets (SDS) for emergency procedures, such as eye flushing with water for 10–15 minutes upon exposure .

Q. How can computational methods predict the interaction of this compound with urea cycle enzymes?

Advanced Research Focus

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to enzymes like ornithine transcarbamylase. Key steps:

Target Preparation : Retrieve enzyme structures from PDB (e.g., 1OTH).

Ligand Parameterization : Use Gaussian to optimize the geometry of this compound at the B3LYP/6-31G* level.

Binding Free Energy Calculation : MM-PBSA or MM-GBSA methods validate docking results .

Q. What in vitro models are suitable for evaluating this compound’s role as a constrained dipeptide surrogate?

Advanced Research Focus

- Peptidomimetic Activity : Use circular dichroism (CD) to compare secondary structure induction with natural dipeptides (e.g., Ser-Leu) .

- Enzyme Inhibition Assays : Test inhibition of trypsin-like proteases, correlating activity with lactam ring rigidity and amino group positioning .

Q. How can impurities like this compound hydrochloride be identified and quantified during drug synthesis?

Advanced Research Focus

- HPLC-MS : Use a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) to separate and quantify impurities.

- NMR Spectroscopy : Compare chemical shifts of synthetic batches with reference standards to identify hydrochloride salts or byproducts .

Q. What analytical techniques validate the stability of this compound under varying pH and temperature conditions?

Basic Research Focus

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions.

- Stability-Indicating HPLC : Monitor degradation products using UV detection at 254 nm .

Q. How does the presence of this compound in plant extracts influence its bioactivity profile compared to synthetic analogs?

Advanced Research Focus

Natural extracts may contain synergistic compounds (e.g., antioxidants like cyclohexanol derivatives) that enhance bioactivity . Researchers should:

- Isolate this compound via column chromatography.

- Compare IC50 values of natural vs. synthetic forms in bioassays to isolate matrix effects .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound derivatives?

Advanced Research Focus

- Low-Temperature Reactions : Perform reductive amination below 0°C to minimize epimerization.

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation .

- Chiral HPLC : Confirm enantiomeric excess (ee) post-synthesis .

特性

IUPAC Name |

3-aminopiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCMTCQQDULIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409421, DTXSID90862775 | |

| Record name | 3-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_29756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Amino-2-piperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1892-22-4 | |

| Record name | 3-Amino-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-2-piperidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。